AZD2014, also known as AZD2014, is a potent, selective, orally bioavailable, adenosine triphosphate (ATP)-competitive, small-molecule inhibitor of the mechanistic target of rapamycin (mTOR) kinase. [] It is a second-generation mTOR inhibitor that effectively inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). [, , , , , , , , , ] AZD2014 exhibits greater inhibitory activity against mTORC1 compared to rapamycin, a first-generation allosteric mTOR inhibitor. [] This compound is a close analog of AZD8055, another dual mTORC1/2 inhibitor, but with improved pharmacokinetics. []
AZD2014 plays a significant role in scientific research, particularly in the field of cancer biology, due to its ability to effectively inhibit the mTOR pathway, which is frequently dysregulated in various cancers. [, , , , , , , ] Preclinical studies have demonstrated promising antitumor activity of AZD2014 in various cancer models, including breast cancer, pancreatic cancer, acute lymphoblastic leukemia (ALL), and others. [, , , , , , , , , , , , , , , , , , , , , , ]
Vistusertib was developed by AstraZeneca and is part of the phenylpyridine class of organic compounds. Its chemical formula is , with a molecular weight averaging 462.55 g/mol . The compound functions primarily by inhibiting the mTOR signaling pathway, which regulates cell growth, proliferation, and survival.
Vistusertib's molecular structure features a complex arrangement characteristic of its function as an mTOR inhibitor. The compound comprises:
The structural formula can be represented as follows:
The three-dimensional conformation allows for effective interaction with the mTOR kinase domain, facilitating its inhibitory action on both mTORC1 and mTORC2 complexes .
Vistusertib primarily participates in biochemical reactions rather than traditional organic chemical transformations. Its main role involves:
These interactions have been shown to induce cell cycle arrest in various cancer cell lines, highlighting its potential as an anticancer agent .
Vistusertib exerts its pharmacological effects by directly inhibiting mTOR kinase activity. The mechanism can be summarized as follows:
Research indicates that Vistusertib significantly reduces levels of phospho-AKT and phospho-S6, leading to G1 phase cell cycle arrest in treated cells .
Vistusertib exhibits several notable physical and chemical properties:
These properties are essential for its formulation into pharmaceutical preparations for clinical use .
The primary application of Vistusertib lies in oncology, particularly for treating various malignancies resistant to conventional therapies. Key areas include:
Clinical trials are ongoing to evaluate its safety and efficacy across different types of cancers, highlighting its importance in modern cancer therapeutics .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3